6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the isoxazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is introduced through a substitution reaction, often using a methoxy-substituted aniline as a starting material.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new treatments for various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and specific chemical functionalities.
Mechanism of Action
The mechanism by which 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Isoxazole derivatives: Other isoxazole-based compounds with varying substituents.
Pyridine derivatives: Compounds containing the pyridine ring with different functional groups.
Methoxyphenyl derivatives: Compounds featuring the methoxyphenyl group in different chemical contexts.
Uniqueness: 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid stands out due to its specific combination of functional groups and its potential applications across multiple fields. Its unique structure allows for diverse chemical transformations and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-8-13-11(15(18)19)7-12(16-14(13)21-17-8)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPROYIKHJBWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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